

An In-depth Technical Guide to 10-Methoxycarbamazepine (CAS: 28721-09-7)

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Compound of Interest

Compound Name: **10-Methoxycarbamazepine**

Cat. No.: **B195698**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of **10-Methoxycarbamazepine** (CAS: 28721-09-7). A significant intermediate in the synthesis of the widely used anticonvulsant drug Oxcarbazepine, **10-Methoxycarbamazepine** is also noted for its potential as an anticonvulsant, purportedly acting via the blockade of voltage-sensitive sodium channels. This document details experimental protocols for its synthesis and subsequent hydrolysis to Oxcarbazepine, summarizes its key chemical and physical properties in tabular format, and provides workflows and a proposed mechanism of action through diagrams.

Chemical Properties and Structure

10-Methoxycarbamazepine, also known as 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide, is a dibenzazepine derivative. Its structure is characterized by a central seven-membered azepine ring fused to two benzene rings, with a methoxy group at the 10-position and a carboxamide group at the 5-position.

Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	28721-09-7	[1] [2]
Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₂	[2]
Molecular Weight	266.29 g/mol	[3]
Appearance	Off-White to Pale Yellow Solid	[3]
Melting Point	186-188 °C	[4]
Boiling Point	468.0 ± 55.0 °C (Predicted)	[4]
Density	1.31 g/cm ³ (Predicted)	[4]
Solubility	Information not widely available, but expected to be soluble in organic solvents like toluene and dichloromethane.	[4]
Storage	2-8°C, in a cool, dark place.	

Structural Information

Identifier	Value	Source(s)
IUPAC Name	10-methoxy-5H-dibenzo[b,f]azepine-5-carboxamide	[5]
SMILES	COc1=CC2=CC=CC=C2N(C(=O)N)C3=CC=CC=C13	[2]
InChI	InChI=1S/C16H14N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3,(H2,17,19)	[2]
InChIKey	PIZOFBKQWNPKDK-UHFFFAOYSA-N	[2]

Experimental Protocols

Synthesis of 10-Methoxycarbamazepine from 10-Methoxyiminostilbene

This protocol is based on the reaction of 10-methoxyiminostilbene with cyanic acid, generated in situ from an alkali metal cyanate and a mild acidic reagent.[4][6][7]

Materials:

- 10-Methoxyiminostilbene
- Sodium Cyanate (NaOCN)
- Benzoic Acid (or p-Chlorobenzoic Acid)
- Toluene
- 5% Sodium Carbonate Solution
- Water

Procedure:

- To a reaction vessel, add 100 g of 10-methoxyiminostilbene and 1000 mL of toluene.[4]
- Add 274 g of benzoic acid and 370 g of sodium cyanate to the mixture.[4]
- Heat the reaction mixture to reflux temperature with stirring and maintain for 12 hours.[4]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove any solids.[4]
- Wash the clear toluene filtrate with a 5% sodium carbonate solution, followed by a water wash.[4]

- The resulting toluene layer contains **10-Methoxycarbamazepine** and can be used directly in the subsequent hydrolysis step or evaporated to isolate the crude product. A reported yield for a similar synthesis is 80%.[\[8\]](#)

Hydrolysis of **10-Methoxycarbamazepine** to **Oxcarbazepine**

This protocol describes the acid-catalyzed hydrolysis of the enol-ether functionality of **10-Methoxycarbamazepine**.[\[4\]](#)[\[9\]](#)

Materials:

- Toluene solution of **10-Methoxycarbamazepine** (from the previous step) or isolated **10-Methoxycarbamazepine**
- 2N Hydrochloric Acid (HCl) or Oxalic Acid solution
- Water

Procedure:

- Add the toluene layer containing **10-Methoxycarbamazepine** to 1000 mL of 2N hydrochloric acid.[\[4\]](#)
- Heat the biphasic mixture to 75-90°C with vigorous agitation and maintain for 2 hours.[\[4\]](#)
- Cool the mixture to 0-5°C and maintain for 2 hours to allow for the precipitation of Oxcarbazepine.[\[4\]](#)
- Separate the product by filtration.
- The crude Oxcarbazepine can be purified by recrystallization from a suitable solvent system, such as a dichloromethane:methanol mixture.[\[4\]](#)

Alternatively, hydrolysis can be performed using oxalic acid:

- Heat a mixture of 100 g of **10-methoxycarbamazepine** in 1000 ml of water and 69.24 g of oxalic acid to 90°C and maintain for approximately 17 hours.[\[9\]](#)

- Cool the reaction mixture to room temperature, filter the resulting solid, and wash with water. [9]
- The wet material can be further purified by refluxing in a mixture of isopropyl alcohol and water, followed by cooling, filtration, and drying.[9]

Analytical Characterization

The identity and purity of **10-Methoxycarbamazepine** can be confirmed using a combination of chromatographic and spectroscopic techniques.[8][10]

Thin Layer Chromatography (TLC)

TLC is a useful technique for monitoring the progress of the synthesis and assessing the purity of the final product. A typical mobile phase for the analysis of related compounds is a mixture of n-hexane and ethyl acetate (e.g., 6:4 v/v).[6]

High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for **10-Methoxycarbamazepine** is not readily available in the public literature, methods for the analysis of Carbamazepine, Oxcarbazepine, and their metabolites can be adapted. A reversed-phase C18 column with a mobile phase consisting of a mixture of water, methanol, and acetonitrile is a common starting point.[11][12] UV detection is typically performed at around 285 nm.[12] Purity is often reported to be $\geq 97.5\%$ by HPLC for commercially available standards.[13]

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are essential for the structural elucidation of **10-Methoxycarbamazepine**.[3][10]
- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. LC-MS data is available on PubChem, showing the expected molecular ion. [5]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O of the carboxamide and the C-O-C of the methoxy group.[10]

Biological Activity and Mechanism of Action

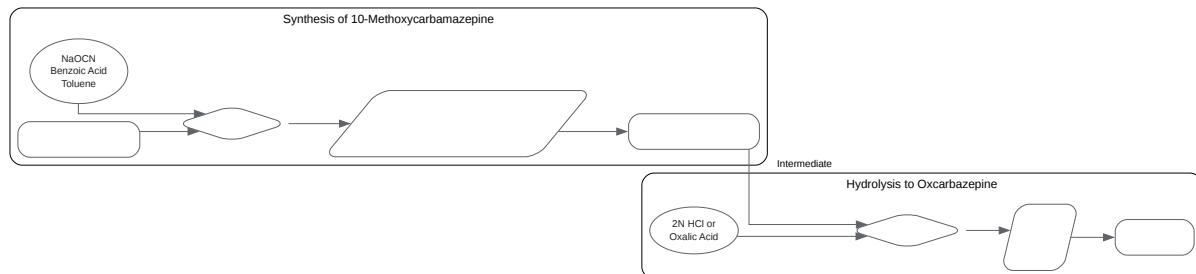
10-Methoxycarbamazepine is primarily recognized as a key intermediate in the production of Oxcarbazepine, a widely used antiepileptic drug.^{[4][7]} However, it is also suggested to possess intrinsic anticonvulsant properties.

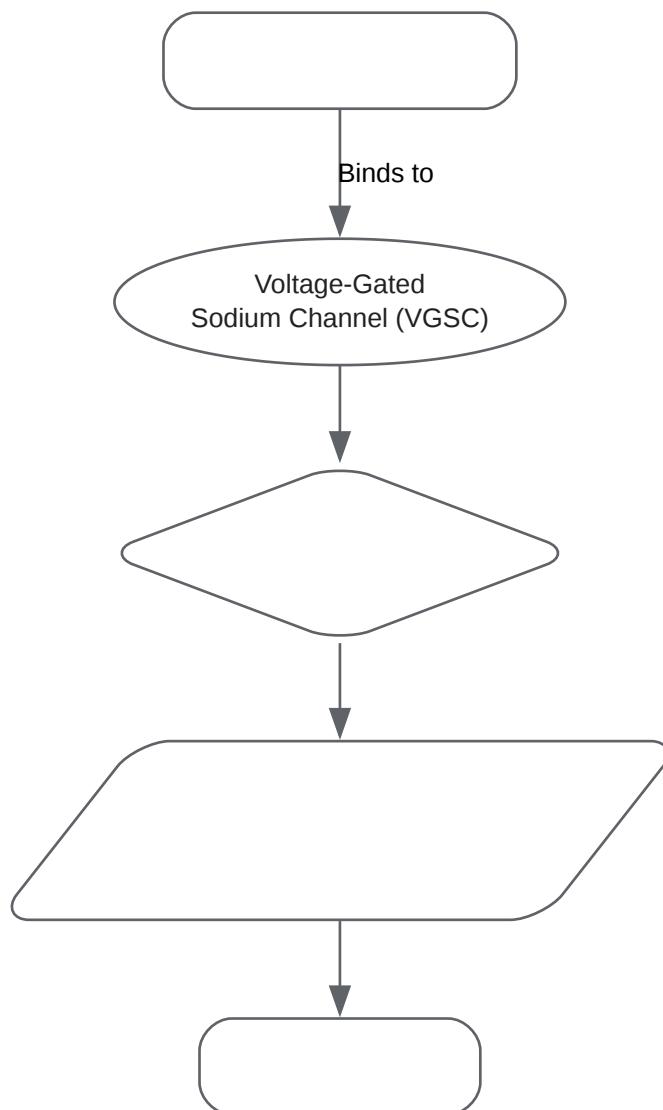
Proposed Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The anticonvulsant effects of Carbamazepine and its derivatives, including Oxcarbazepine, are primarily attributed to their ability to block voltage-gated sodium channels.^[14] It is proposed that **10-Methoxycarbamazepine** shares this mechanism of action. By binding to the sodium channels, it stabilizes them in the inactivated state, which prevents the high-frequency neuronal firing associated with seizures.

Visualizations

Synthesis and Hydrolysis Workflow





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